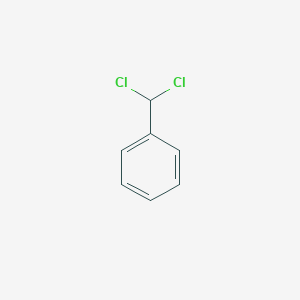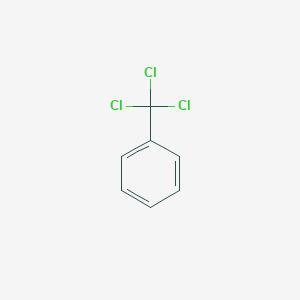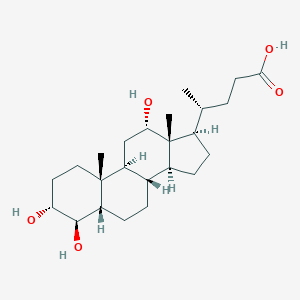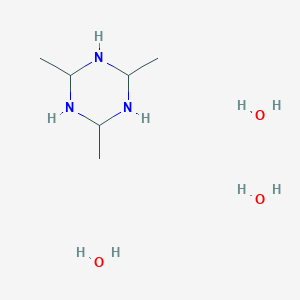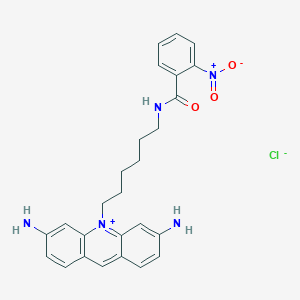
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is a synthetic compound that belongs to the acridinium family. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. In
Mecanismo De Acción
The mechanism of action of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is not fully understood. However, it is believed that this compound interacts with DNA through intercalation, which involves the insertion of the compound between the base pairs of DNA. This interaction can lead to changes in DNA structure and function, which can have downstream effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium are complex and varied. This compound has been shown to have a range of effects on cellular processes, including DNA replication, transcription, and repair. Additionally, this compound has been shown to have phototoxic effects on cancer cells, making it a promising candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is its specificity for double-stranded DNA. This property makes it a valuable tool for the study of DNA structure and function. Additionally, this compound has been shown to have phototoxic effects on cancer cells, making it a promising candidate for the treatment of cancer.
One of the limitations of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is its complexity. The synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for the study of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new therapeutic applications. Additionally, the use of this compound as a fluorescent probe for the detection of DNA could be further optimized for use in high-throughput screening assays.
Métodos De Síntesis
The synthesis of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is a complex process that involves several steps. The first step involves the synthesis of 6-bromohexanoic acid, which is then reacted with 4-nitrobenzoyl chloride to form 6-(4-nitrobenzamido)hexanoic acid. The second step involves the synthesis of 3,6-diaminoacridine, which is then reacted with 6-(4-nitrobenzamido)hexanoic acid to form 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium.
Aplicaciones Científicas De Investigación
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium has several potential applications in scientific research. One of its primary applications is as a fluorescent probe for the detection of DNA. This compound has been shown to bind specifically to double-stranded DNA and emit fluorescence when excited by light. This property makes it a valuable tool for the study of DNA structure and function.
Another potential application of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is as a photosensitizer for photodynamic therapy. This compound has been shown to have phototoxic effects on cancer cells when exposed to light, making it a promising candidate for the treatment of cancer.
Propiedades
Número CAS |
139263-57-3 |
|---|---|
Nombre del producto |
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium |
Fórmula molecular |
C26H28ClN5O3 |
Peso molecular |
494 g/mol |
Nombre IUPAC |
N-[6-(3,6-diaminoacridin-10-ium-10-yl)hexyl]-2-nitrobenzamide;chloride |
InChI |
InChI=1S/C26H27N5O3.ClH/c27-20-11-9-18-15-19-10-12-21(28)17-25(19)30(24(18)16-20)14-6-2-1-5-13-29-26(32)22-7-3-4-8-23(22)31(33)34;/h3-4,7-12,15-17H,1-2,5-6,13-14H2,(H4,27,28,29,32);1H |
Clave InChI |
QJGQBHVEGRHINI-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
Sinónimos |
3,6-diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium 3,6-DNBAHA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



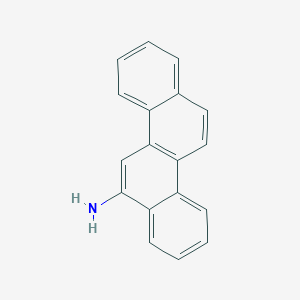
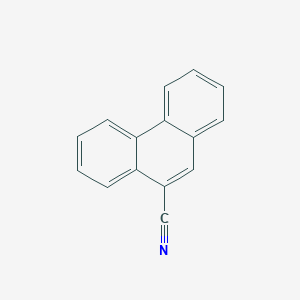
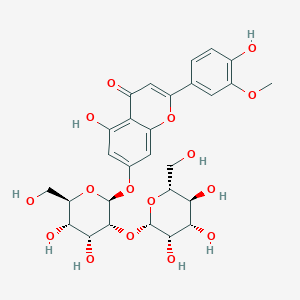
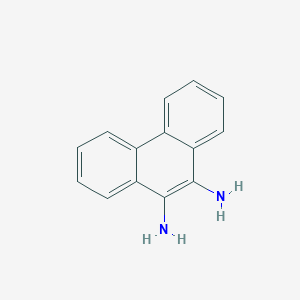
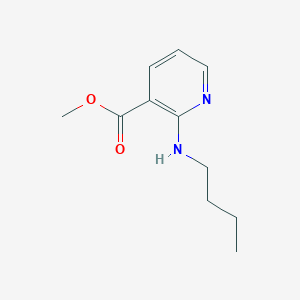
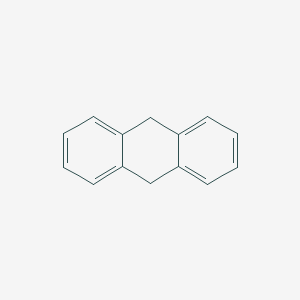
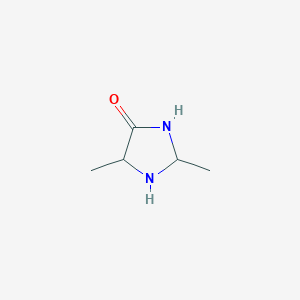
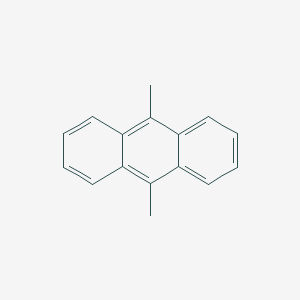
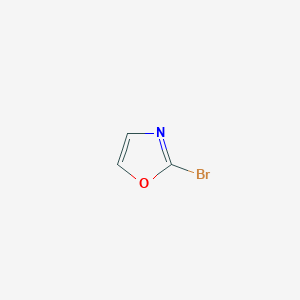
![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
